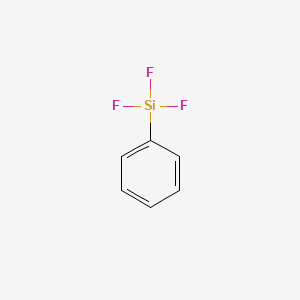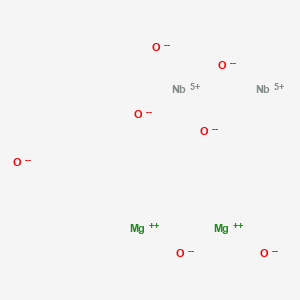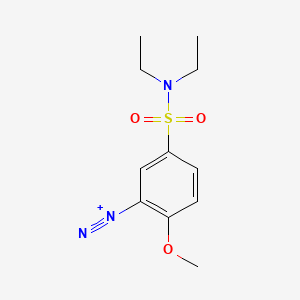
Feniltrifluorosilano
Descripción general
Descripción
Phenyltrifluorosilane is an organosilicon compound characterized by a phenyl group attached to a silicon atom, which is further bonded to three fluorine atoms. This compound is notable for its unique chemical properties and its utility in various synthetic applications, particularly in the field of organoelemental and organic synthesis .
Aplicaciones Científicas De Investigación
Phenyltrifluorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and synthon in the synthesis of complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Mecanismo De Acción
Target of Action
Phenyltrifluorosilane is a chemical compound that has been used in organoelemental and organic synthesis . The primary targets of Phenyltrifluorosilane are the chemical bonds in the molecules it interacts with. Specifically, it has a unique reactivity with respect to nucleophilic and electrophilic reagents .
Mode of Action
Phenyltrifluorosilane interacts with its targets through its specific reactivity of the carbon-silicon (C–Si) bond . It has a high tendency to form complexes and shows selectivity in the cleavage of the silicon-fluorine (Si–F) bond . The reactions of Phenyltrifluorosilane can be divided into three groups :
Biochemical Pathways
It is known that phenyltrifluorosilane can participate in various organoelemental and organic synthesis processes .
Result of Action
The result of Phenyltrifluorosilane’s action is the formation of new compounds through organoelemental and organic synthesis . The specific molecular and cellular effects depend on the particular reactions that Phenyltrifluorosilane is involved in.
Análisis Bioquímico
Biochemical Properties
Phenyltrifluorosilane plays a significant role in biochemical reactions due to its ability to form tetrel bonds with various biomolecules. These interactions are primarily with enzymes, proteins, and other biomolecules containing nitrogen and oxygen atoms. For example, phenyltrifluorosilane can interact with dimethyl sulfoxide through Si···O tetrel bonds, which are characterized by charge transfer from the oxygen lone pair into the empty p orbital of silicon . The strength of these interactions can be influenced by the presence of electron-donating or electron-withdrawing groups on phenyltrifluorosilane, which can either weaken or strengthen the tetrel bond, respectively .
Cellular Effects
Phenyltrifluorosilane has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interactions with biomolecules can lead to changes in cell function, such as alterations in enzyme activity and protein expression levels. For instance, phenyltrifluorosilane can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, its impact on gene expression can result in changes in the production of specific proteins, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of phenyltrifluorosilane involves its ability to form strong tetrel bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are primarily driven by the electrostatic attraction between the silicon atom in phenyltrifluorosilane and the electron-rich atoms in biomolecules . The binding of phenyltrifluorosilane to enzymes can result in either inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, phenyltrifluorosilane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyltrifluorosilane can change over time due to its stability and degradation. Studies have shown that phenyltrifluorosilane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to phenyltrifluorosilane can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of phenyltrifluorosilane vary with different dosages in animal models. At low doses, phenyltrifluorosilane can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, phenyltrifluorosilane can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the impact of phenyltrifluorosilane becomes more pronounced at specific dosage levels .
Metabolic Pathways
Phenyltrifluorosilane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interactions with enzymes can lead to changes in the activity of key metabolic pathways, affecting the overall metabolic balance within cells . For example, phenyltrifluorosilane can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other essential metabolic processes .
Transport and Distribution
Within cells and tissues, phenyltrifluorosilane is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of phenyltrifluorosilane, affecting its overall activity and function . For instance, phenyltrifluorosilane can bind to specific transporters that facilitate its movement across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of phenyltrifluorosilane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can influence the activity and function of phenyltrifluorosilane, as its interactions with biomolecules may vary depending on its subcellular environment . For example, phenyltrifluorosilane may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyltrifluorosilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows: [ \text{PhSiH}_3 + 3 \text{HF} \rightarrow \text{PhSiF}_3 + 3 \text{H}_2 ]
Industrial Production Methods: Industrial production of phenyltrifluorosilane often involves the use of large-scale reactors where phenylsilane is reacted with fluorine gas or hydrogen fluoride. The process is carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Phenyltrifluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Tetrel Bond Formation: Phenyltrifluorosilane forms tetrel bonds with Lewis bases, such as dimethyl sulfoxide, where the silicon atom interacts with the lone pair of electrons on the oxygen atom.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, amines, alkoxides.
Solvents: Common solvents include dimethyl sulfoxide and tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products:
- Substitution reactions yield compounds such as phenylsiloxanes and phenylsilanols.
- Addition reactions can produce a variety of organosilicon compounds depending on the reactants used .
Comparación Con Compuestos Similares
Phenyltrichlorosilane: Similar to phenyltrifluorosilane but with chlorine atoms instead of fluorine.
Phenyltrimethoxysilane: Contains methoxy groups instead of fluorine atoms.
Phenyltriethoxysilane: Contains ethoxy groups instead of fluorine atoms.
Uniqueness: Phenyltrifluorosilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity and the ability to form strong tetrel bonds. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Propiedades
IUPAC Name |
trifluoro(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNTHHPMKEAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190267 | |
| Record name | Silane, phenyltrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-47-8 | |
| Record name | (Trifluorosilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltrifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, phenyltrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLTRIFLUOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)








